Diethylaminoacetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(diethylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-3-8(4-2)6-5-7/h3-4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPZSMIBSMMLPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062781 | |

| Record name | (Diethylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3010-02-4 | |

| Record name | 2-(Diethylamino)acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3010-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Diethylamino)acetonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003010024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethylaminoacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetonitrile, 2-(diethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Diethylamino)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (diethylamino)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.210 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(DIETHYLAMINO)ACETONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468YW0H2FA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethylaminoacetonitrile chemical properties and structure

This guide provides a comprehensive technical overview of 2-(Diethylamino)acetonitrile, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and organic synthesis, this document delves into the compound's core chemical properties, structure, synthesis, and reactivity, grounding all information in established scientific literature.

Introduction: The Versatility of an Amino Nitrile

2-(Diethylamino)acetonitrile, also known as N,N-Diethylglycinonitrile, is a tertiary amino nitrile that serves as a valuable building block in organic synthesis.[1][2] Its unique structure, combining a nucleophilic tertiary amine with a reactive nitrile group, makes it a versatile precursor for a variety of more complex molecules, particularly within the pharmaceutical and fine chemical industries.[3][4] This guide aims to provide an in-depth understanding of its chemical nature, offering the detailed insights necessary for its effective and safe application in a laboratory and industrial context.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of a chemical compound are dictated by its structure. Diethylaminoacetonitrile possesses a simple yet functional acyclic structure.

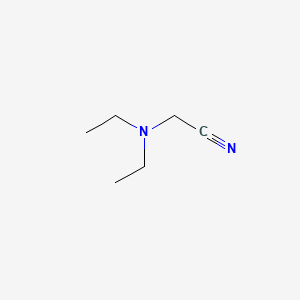

Chemical Structure

The molecule consists of a central nitrogen atom bonded to two ethyl groups and a cyanomethyl group (-CH₂C≡N).[1] This arrangement results in a molecule with a rotatable bond count of three, allowing for conformational flexibility.[1]

Below is a two-dimensional representation of the Diethylaminoacetonitrile structure.

Caption: 2D Structure of 2-(Diethylamino)acetonitrile

Physicochemical Data

A summary of the key physicochemical properties of Diethylaminoacetonitrile is presented in the table below. These values are critical for experimental design, process scale-up, and safety assessments.

| Property | Value | Source(s) |

| IUPAC Name | 2-(diethylamino)acetonitrile | [1] |

| CAS Number | 3010-02-4 | [1] |

| Molecular Formula | C₆H₁₂N₂ | [1][2] |

| Molecular Weight | 112.17 g/mol | [1][2] |

| Appearance | Clear orange-brown liquid | [3] |

| Boiling Point | 170 °C (at 760 mm Hg) | [3] |

| 61–63 °C (at 14 mm Hg) | [5] | |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Refractive Index (n²⁵D) | 1.4230 | [5] |

| Flash Point | 129 °F (53.9 °C) | [3] |

| Solubility | Slightly soluble in water | [6] |

| XLogP3 | 0.6 - 0.8 | [1][3] |

| Hydrogen Bond Acceptor Count | 2 | [1][2] |

| Hydrogen Bond Donor Count | 0 | [1][2] |

Synthesis Protocol: A Validated Approach

Diethylaminoacetonitrile is commonly synthesized via a variation of the Strecker synthesis. The procedure detailed in Organic Syntheses provides a reliable and high-yielding method.[5] The causality behind this multi-step, one-pot reaction lies in the sequential formation of key intermediates.

Reaction Mechanism

The synthesis proceeds through the following key steps:

-

Formation of the Bisulfite Addition Compound: Formaldehyde reacts with sodium bisulfite to form a stable adduct. This step serves to control the reactivity of the otherwise volatile formaldehyde.

-

Formation of the Aminol Intermediate: Diethylamine, a secondary amine, displaces the bisulfite group to form an unstable aminol, which then dehydrates to form the corresponding diethylaminomethyl cation.

-

Nucleophilic Attack by Cyanide: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the cation, forming the final diethylaminoacetonitrile product.

The overall transformation can be visualized as follows:

Caption: Simplified workflow for the synthesis of Diethylaminoacetonitrile.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for robust chemical preparations.[5]

Causality Note: This procedure must be performed in a well-ventilated fume hood due to the potential evolution of highly toxic hydrogen cyanide gas, especially during the addition of sodium cyanide.[5]

-

Preparation of the Bisulfite Adduct: In a 3-liter beaker, dissolve 312 g (3 moles) of sodium bisulfite in 750 ml of water. Add 225 ml of a 37–40% formaldehyde solution and warm the mixture to 60°C.

-

Addition of Diethylamine: Cool the mixture to 35°C and add 219 g (309 ml, 3 moles) of diethylamine with manual stirring. Allow the mixture to stand for 2 hours. This allows for the complete formation of the intermediate.

-

Cyanation: To the reaction mixture, add a solution of 147 g (3 moles) of sodium cyanide dissolved in 400 ml of water with efficient stirring to ensure thorough mixing of the two layers.

-

Reaction and Workup: After stirring for 1.5 hours, the upper nitrile layer is separated.

-

Drying and Purification: The crude product is dried over 25 g of anhydrous calcium sulfate ("Drierite"). It is then purified by vacuum distillation, collecting the fraction boiling at 61–63°C/14 mm Hg.[5] The expected yield is between 88–90%.[5]

Spectroscopic and Analytical Profile

Characterization of Diethylaminoacetonitrile is crucial for confirming its identity and purity. The NIST Chemistry WebBook provides reference spectra for this compound.[7][8][9]

Infrared (IR) Spectroscopy

The IR spectrum is a key tool for identifying functional groups.

-

C≡N Stretch: A sharp, characteristic absorption band for the nitrile group is expected around 2200-2260 cm⁻¹.

-

C-H Stretch: Absorptions corresponding to the sp³ C-H bonds of the ethyl and methylene groups will appear just below 3000 cm⁻¹.

-

C-N Stretch: The C-N stretching vibration of the tertiary amine will be visible in the 1250-1020 cm⁻¹ region.

The NIST reference spectrum provides an experimental trace for comparison.[8][10]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight, 112.17.[7]

-

Fragmentation: Common fragmentation pathways for α-aminonitriles involve the loss of HCN or cleavage alpha to the nitrogen atom, leading to characteristic fragment ions. The NIST database shows a prominent peak which is often the base peak resulting from alpha-cleavage.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Triplet (6H): Corresponding to the methyl protons (-CH₃) of the two ethyl groups, coupled to the adjacent methylene protons.

-

Quartet (4H): Corresponding to the methylene protons (-CH₂-) of the two ethyl groups, coupled to the adjacent methyl protons.

-

Singlet (2H): Corresponding to the methylene protons adjacent to the nitrile group (-CH₂CN).

Reactivity and Applications in Drug Development

Diethylaminoacetonitrile's utility stems from the reactivity of its functional groups. It is an important intermediate for producing dyes, textile auxiliaries, and pharmaceutical products.[4]

-

Nitrile Group Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a gateway to a wide range of other functional groups and molecular scaffolds.

-

Alpha-Amino Nitrile Reactivity: As an α-amino nitrile, it can participate in reactions such as the Thorpe-Ziegler reaction or be used as a precursor for the synthesis of α-amino acids and heterocyclic compounds, which are prevalent in modern pharmaceuticals.[11]

While specific drug synthesis pathways involving Diethylaminoacetonitrile are often proprietary, its structural motif is found in intermediates for various active pharmaceutical ingredients (APIs).[12][13] The broader class of aminonitriles is fundamental in the synthesis of pharmaceuticals like vitamin B1 and various heterocyclic drugs.[12][13][14]

Safety and Handling

Diethylaminoacetonitrile is a hazardous chemical and must be handled with appropriate precautions.

Hazard Identification

The compound is classified as a flammable liquid and vapor.[1][3] It is toxic if swallowed, in contact with skin, or if inhaled.[1] It can also cause serious eye damage or irritation.[1]

-

GHS Hazard Statements: H226, H301, H310, H311, H318, H319, H330, H331.[1]

Handling and Storage

-

Engineering Controls: Always use this chemical within a chemical fume hood to avoid inhalation of vapors.[15][16] Use explosion-proof electrical and ventilating equipment.[15] Eyewash stations and safety showers must be readily available.[15]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[15][17] If exposure limits may be exceeded, a NIOSH/MSHA approved respirator is necessary.[15]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[15][16] Store away from heat, sparks, open flames, and other ignition sources.[15][16]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[15]

Conclusion

2-(Diethylamino)acetonitrile is a chemical of significant industrial and research importance. Its straightforward, high-yield synthesis and the versatile reactivity of its amino and nitrile functionalities make it a valuable intermediate. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in the synthesis of advanced materials and pharmaceutically relevant molecules.

References

-

PubChem. (n.d.). Dimethylaminoacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Allen, C. F. H., & VanAllan, J. A. (n.d.). DIETHYLAMINOACETONITRILE. Organic Syntheses. Retrieved from [Link]

-

Cheméo. (n.d.). 2-(Diethylamino)acetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Diethylamino)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 2-(Diethylamino)acetonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-(Diethylamino)acetonitrile IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Process for the manufacture of n,n-dimethylaminoacetonitrile.

-

Supporting Information. (n.d.). Cyclohexyl(diethylamino)acetonitrile. Retrieved from [Link]

-

Barai, H. R., et al. (2015). Nucleophilic Substitution Reactions of Bis(N,N-diethylamino) Phosphinic Chloride in Acetonitrile. ResearchGate. Retrieved from [Link]

-

NIST. (n.d.). 2-(Diethylamino)acetonitrile IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 2-(Diethylamino)acetonitrile Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). Method for preparing methylamino-acetonitrilehydrochlorate.

-

Tedia. (2015). Application of Acetonitrile. Retrieved from [Link]

-

ChemComplex. (n.d.). Acetonitrile in Pharmaceutical Synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 2,2,4,4-Tetramethylcyclobutane-1,3-diol. National Center for Biotechnology Information. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Acetonitrile in Pharmaceutical Synthesis. Retrieved from [Link]

-

NIST. (n.d.). 2-(Diethylamino)acetonitrile Gas phase thermochemistry data. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. Retrieved from [Link]

-

Queen's University Belfast. (2012). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste. Retrieved from [Link]

-

ChemComplete. (2019, October 14). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3 [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

NIST. (n.d.). 1,3-Cyclobutanediol, 2,2,4,4-tetramethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Study.com. (n.d.). Acetonitrile | Structure, Formula & Properties. Retrieved from [Link]

-

Knockhardy Publishing. (n.d.). Structure & Bonding. Retrieved from [Link]

Sources

- 1. 2-(Diethylamino)acetonitrile | C6H12N2 | CID 44983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. echemi.com [echemi.com]

- 4. EP0009200B1 - Process for the manufacture of n,n-dimethylaminoacetonitrile - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Dimethylaminoacetonitrile | C4H8N2 | CID 61237 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-(Diethylamino)acetonitrile [webbook.nist.gov]

- 8. 2-(Diethylamino)acetonitrile [webbook.nist.gov]

- 9. 2-(Diethylamino)acetonitrile [webbook.nist.gov]

- 10. 2-(Diethylamino)acetonitrile [webbook.nist.gov]

- 11. chemcomplex.com [chemcomplex.com]

- 12. Application of Acetonitrile ,Industry NewsTedia High Purity solvent... [tedia.com.cn]

- 13. nbinno.com [nbinno.com]

- 14. pure.qub.ac.uk [pure.qub.ac.uk]

- 15. fishersci.com [fishersci.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to Diethylaminoacetonitrile: Synthesis, Properties, and Pharmaceutical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylaminoacetonitrile, identified by the CAS Number 3010-02-4 , is a versatile bifunctional organic compound featuring a tertiary amine and a nitrile group.[1][2] This unique structural arrangement makes it a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with applications in medicinal chemistry and materials science. Its diethylamino moiety provides a basic handle and a site for further functionalization, while the nitrile group can be hydrolyzed, reduced, or undergo addition reactions to introduce a variety of other functional groups. This guide provides a comprehensive overview of Diethylaminoacetonitrile, from its fundamental properties and synthesis to its role as a key building block in the pharmaceutical industry, supported by detailed protocols and mechanistic insights.

Physicochemical Properties

Understanding the physical and chemical properties of Diethylaminoacetonitrile is crucial for its safe handling, storage, and application in synthesis. It is a clear, colorless to light orange-brown liquid with a boiling point of approximately 170°C.[3][4] Key quantitative data are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 3010-02-4 | [1][2] |

| Molecular Formula | C₆H₁₂N₂ | [1][2] |

| Molecular Weight | 112.17 g/mol | [1] |

| Boiling Point | 170 °C | [3][4] |

| Density | 0.9 ± 0.1 g/cm³ | [3] |

| Flash Point | 53.9 °C (129 °F) | [3] |

| Refractive Index | 1.435 | [3] |

| SMILES | CCN(CC)CC#N | [1] |

| InChIKey | LVPZSMIBSMMLPI-UHFFFAOYSA-N | [2] |

Synthesis of Diethylaminoacetonitrile

The classical and most reliable method for the synthesis of Diethylaminoacetonitrile is a variation of the Strecker synthesis. This one-pot reaction involves the condensation of diethylamine, formaldehyde, and a cyanide source. The procedure detailed in Organic Syntheses provides a robust and scalable method for its preparation.

Reaction Pathway

The synthesis proceeds through the initial formation of an aminol from diethylamine and formaldehyde, which then dehydrates to form the corresponding iminium ion. Nucleophilic attack by the cyanide ion on the iminium ion yields the final product, Diethylaminoacetonitrile.

Caption: Synthesis of Diethylaminoacetonitrile via iminium ion formation and subsequent cyanation.

Experimental Protocol: Synthesis of Diethylaminoacetonitrile

This protocol is adapted from a procedure published in Organic Syntheses, a trusted source for reliable and reproducible chemical preparations.

Caution: This synthesis should be performed in a well-ventilated fume hood as it involves the use of sodium cyanide, which can release highly toxic hydrogen cyanide gas upon acidification. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.

Materials:

-

Sodium bisulfite (312 g, 3 moles)

-

37-40% Formaldehyde solution (225 mL)

-

Diethylamine (219 g, 309 mL, 3 moles)

-

Sodium cyanide (147 g, 3 moles)

-

Water

-

Drierite (or other suitable drying agent)

Procedure:

-

Preparation of the Bisulfite Adduct: In a 3-liter beaker, dissolve 312 g (3 moles) of sodium bisulfite in 750 mL of water. To this solution, add 225 mL of a 37-40% formaldehyde solution and warm the mixture to 60°C.

-

Addition of Diethylamine: Cool the mixture to 35°C and add 219 g (309 mL, 3 moles) of diethylamine with manual stirring. Allow the mixture to stand for 2 hours.

-

Cyanation: Place the beaker containing the reaction mixture in a well-ventilated fume hood. Prepare a solution of 147 g (3 moles) of sodium cyanide in 400 mL of water and add it to the reaction mixture with efficient stirring, ensuring the two layers are thoroughly mixed.

-

Work-up and Isolation: After stirring for 1.5 hours, separate the upper nitrile layer. Dry the crude product over 25 g of Drierite. The expected yield of the crude product is 299–309 g (90–92%).

-

Purification: The crude product can be purified by vacuum distillation. The fraction boiling at 61–63°C at 14 mmHg is collected, yielding 298–302 g (88–90%) of pure Diethylaminoacetonitrile.[5]

Applications in Drug Development: The Lidocaine Case Study

The structural core of Diethylaminoacetonitrile is a key pharmacophore in a number of active pharmaceutical ingredients (APIs). A prominent example is Lidocaine (also known as Xylocaine), a widely used local anesthetic and antiarrhythmic drug.[6] The chemical structure of Lidocaine is 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide. While the traditional synthesis of Lidocaine starts from 2,6-dimethylaniline and chloroacetyl chloride, followed by reaction with diethylamine, the resulting molecule contains the intact diethylamino-acetyl moiety derived conceptually from Diethylaminoacetonitrile.

A patented synthesis method highlights a more direct use of a related precursor, reacting 2,6-dimethylaniline with a 2-(diethylamino)-N,N-dialkyl acetamide compound, showcasing the utility of the pre-formed diethylamino-acetyl unit in streamlining the synthesis of this important drug.[4][7]

Synthetic Pathway to Lidocaine

The following diagram illustrates the conventional, multi-step synthesis of Lidocaine, emphasizing the introduction of the key diethylamino-acetyl group.

Caption: Conventional two-step synthesis of the local anesthetic Lidocaine.

Reactivity and Further Transformations

The nitrile and tertiary amine functionalities of Diethylaminoacetonitrile allow for a range of chemical transformations, making it a versatile starting material for more complex molecules.

-

Nitrile Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, N,N-diethylglycine, or the amide, N,N-diethylglycinamide. These are valuable precursors for peptides and other biologically active molecules.

-

Nitrile Reduction: Reduction of the nitrile group, typically with reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, yields the corresponding diamine, N,N-diethyl-1,2-ethanediamine.

-

Grignard and Organolithium Reactions: The nitrile group can react with organometallic reagents such as Grignard or organolithium reagents to form ketones after hydrolysis of the intermediate imine.

Safety and Handling

Diethylaminoacetonitrile is a hazardous chemical and must be handled with appropriate safety precautions.

-

Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled.[2] Like other aliphatic nitriles, its toxicity is associated with the potential metabolic release of cyanide. The onset of symptoms of poisoning may be delayed.

-

Flammability: It is a flammable liquid and vapor with a flash point of 53.9°C.[3] Keep away from heat, sparks, open flames, and hot surfaces.

-

Handling: All handling should be conducted in a well-ventilated chemical fume hood.[5] Use of personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Ensure that eyewash stations and safety showers are readily accessible.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[3]

Conclusion

Diethylaminoacetonitrile is a chemical intermediate of significant value to the research and drug development community. Its straightforward synthesis and the versatile reactivity of its nitrile and amino groups make it a key building block for a range of more complex molecules. The incorporation of its core structural motif into the widely used anesthetic Lidocaine underscores its importance in pharmaceutical synthesis. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in the laboratory and in industrial applications.

References

-

Allen, C. F. H.; VanAllan, J. A. Diethylaminoacetonitrile. Organic Syntheses. Coll. Vol. 3, p.275 (1955); Vol. 27, p.20 (1947). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 44983, 2-(Diethylamino)acetonitrile. [Link]

-

Queen's University Belfast. Virtual Lab 2 - Synthesis of Lidocaine. [Link]

-

Masaryk University. Lidocaine. [Link]

-

University of San Diego. The Synthesis of Lidocaine. [Link]

- Google Patents. CN112521298B - Synthesis method of lidocaine.

-

PubMed. A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. [Link]

-

Pharmaffiliates. 2-(Diethylamino)-N-(2,3-dimethylphenyl)acetamide-d10 Hydrochloride. [Link]

- Google Patents. CN112521298A - Synthesis method of lidocaine.

-

ResearchGate. Backing of 2-(Diethylamino)-N-(2, 6-dimethylphenyl) – acetamide with Molecular, Electronic and Docking Studies. [Link]

-

PubChem. 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydron;chloride. [Link]

-

PubMed. Synthesis and biological activity of aminoguanidine and diaminoguanidine analogues of the antidiabetic/antiobesity agent 3-guanidinopropionic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3676, Lidocaine. [Link]

-

ResearchGate. Synthesis of guanylhydrazone 2–4 and aminoguanidine 5–7. [Link]

-

Matrix Fine Chemicals. 2-(DIETHYLAMINO)-N-(2,6-DIMETHYLPHENYL)ACETAMIDE. [Link]

- Google Patents. CN102070483B - Method for preparing lidocaine.

-

ResearchGate. Aminoguanidine as an Inhibitor of the Maillard Reaction. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. cerritos.edu [cerritos.edu]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. CN112521298A - Synthesis method of lidocaine - Google Patents [patents.google.com]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CN112521298B - Synthesis method of lidocaine - Google Patents [patents.google.com]

A Technical Guide to 2-(diethylamino)acetonitrile: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 2-(diethylamino)acetonitrile, a versatile α-aminonitrile intermediate. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the compound's chemical identity, synthetic pathways, and its strategic importance as a building block in medicinal chemistry. We will explore the causality behind its synthesis and its potential in the rational design of novel therapeutics.

Chemical Identity and Physicochemical Properties

The unequivocally correct IUPAC name for the compound commonly referred to as Diethylaminoacetonitrile is 2-(diethylamino)acetonitrile .[1][2][3] This nomenclature precisely describes the molecular architecture: an acetonitrile core with a diethylamino substituent at the alpha-carbon (C2).

Structure:

Caption: Chemical structure of 2-(diethylamino)acetonitrile.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 2-(diethylamino)acetonitrile | PubChem CID 44983[2] |

| CAS Number | 3010-02-4 | NIST Chemistry WebBook[3][4] |

| Molecular Formula | C₆H₁₂N₂ | PubChem CID 44983[2] |

| Molecular Weight | 112.17 g/mol | PubChem CID 44983[2] |

| Appearance | Clear orange-brown liquid | ECHEMI[5] |

| Boiling Point | 170 °C (at 760 mm Hg) | ECHEMI[5] |

| Density | ~0.9 g/cm³ | ECHEMI[5] |

| Synonyms | Diethylaminoacetonitrile, N,N-Diethylaminoacetonitrile, Glycinonitrile, N,N-Diethyl- | Fisher Scientific[6], NIST Chemistry WebBook[3][4] |

Synthesis of 2-(diethylamino)acetonitrile: A Modified Strecker Reaction

The most common and efficient method for the synthesis of 2-(diethylamino)acetonitrile is a variation of the classic Strecker synthesis.[5][7][8][9][10] This one-pot, three-component reaction involves the condensation of an aldehyde (formaldehyde), a secondary amine (diethylamine), and a cyanide source.

Mechanistic Rationale

The Strecker synthesis of α-aminonitriles proceeds through the formation of an iminium ion intermediate. In the case of 2-(diethylamino)acetonitrile, the reaction between diethylamine and formaldehyde generates the N,N-diethylmethaniminium ion. The cyanide anion then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the final product. The use of sodium bisulfite in the initial step with formaldehyde is a strategic choice to form a stable adduct, which then readily reacts with diethylamine. This approach controls the reactivity of the highly volatile and reactive formaldehyde.

Caption: Reactivity and synthetic utility of 2-(diethylamino)acetonitrile.

Potential Therapeutic Areas

The structural motif of α-aminonitriles is found in several classes of bioactive compounds. This suggests the potential for derivatives of 2-(diethylamino)acetonitrile to be explored in various therapeutic areas:

-

Enzyme Inhibition: α-Aminonitriles have been successfully employed as inhibitors of proteases, such as dipeptidyl peptidase-4 (DPP-4) and cathepsins. The nitrile group can act as a "warhead," forming a reversible covalent bond with a key active site residue (e.g., serine or cysteine).

-

Antiviral and Anticancer Agents: Some natural and synthetic compounds containing the α-aminonitrile scaffold have demonstrated potent antiviral and anticancer activities. [8]* Central Nervous System (CNS) Agents: The ability to synthesize a wide range of N-substituted amino acids and their derivatives from aminonitriles makes them attractive starting points for the development of CNS-active compounds.

Safety and Handling

2-(diethylamino)acetonitrile is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard Class | Description |

| Flammable Liquid | Flammable liquid and vapor. [6] |

| Acute Toxicity | Toxic if swallowed. May be harmful in contact with skin. [6] |

| Eye Irritation | Causes serious eye irritation. [6] |

Handling Recommendations:

-

Always work in a well-ventilated chemical fume hood. [6]* Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. [6]* Keep away from open flames, hot surfaces, and sources of ignition. [6]* Store in a cool, dry, and well-ventilated area in a tightly closed container. [6]* In case of accidental exposure, seek immediate medical attention.

Conclusion

2-(diethylamino)acetonitrile is a valuable and versatile chemical intermediate with a well-defined IUPAC nomenclature and established synthetic protocols. Its significance in drug discovery stems from its utility as a building block for a diverse array of more complex molecules, particularly nitrogen-containing heterocycles and unnatural amino acids. While not a final drug product itself, a thorough understanding of its synthesis, reactivity, and handling is essential for researchers and scientists aiming to leverage its potential in the development of novel therapeutics. The principles outlined in this guide provide a solid foundation for its safe and effective application in a research and development setting.

References

-

Guedes, G. P., de Oliveira, M. A. L., & de Farias, R. P. (2022). Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability. ResearchGate. Retrieved from [Link]

-

Wikipedia. (n.d.). Strecker amino acid synthesis. Retrieved from [Link]

-

Singh, S., & Singh, P. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Retrieved from [Link]

-

Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

-

Allen, C. F. H., & VanAllan, J. A. (1947). DIETHYLAMINOACETONITRILE. Organic Syntheses, 27, 20. doi:10.15227/orgsyn.027.0020. Retrieved from [Link]

-

NROChemistry. (n.d.). Strecker Synthesis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-(Diethylamino)acetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Diethylamino)acetonitrile. In PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(Diethylamino)acetonitrile. In PubChem. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-(Diethylamino)acetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. EP0009200B1 - Process for the manufacture of n,n-dimethylaminoacetonitrile - Google Patents [patents.google.com]

- 2. 2-(Diethylamino)acetonitrile | C6H12N2 | CID 44983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. CN112358418B - Preparation method of methylamino acetonitrile hydrochloride - Google Patents [patents.google.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 9. Strecker Synthesis [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

Molecular weight and formula of Diethylaminoacetonitrile

An In-depth Technical Guide to Diethylaminoacetonitrile: Properties, Synthesis, and Applications

Introduction

Diethylaminoacetonitrile, also known as N,N-Diethylglycinonitrile, is a bifunctional organic compound featuring both a tertiary amine and a nitrile group. This unique structural combination makes it a highly valuable and versatile intermediate in organic synthesis. Its strategic importance is primarily recognized in the construction of more complex molecular architectures, serving as a key building block for a range of products from pharmaceuticals to dyes. This guide provides a comprehensive overview of its fundamental properties, a detailed, field-tested synthesis protocol, its principal applications, and essential safety considerations for researchers and chemical professionals.

Core Chemical and Physical Properties

A precise understanding of a compound's properties is foundational to its application in research and development. Diethylaminoacetonitrile is a flammable, clear to orange-brown liquid.[1] Its core identifiers and physicochemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂N₂ | [2][3][4][5] |

| Molecular Weight | 112.17 g/mol | [2][4][5][6] |

| CAS Registry Number | 3010-02-4 | [2][3][4] |

| Appearance | Clear orange-brown liquid | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Boiling Point | 170 °C at 760 mmHg | [1] |

| Flash Point | 54 °C (129 °F) | [1] |

| Refractive Index | 1.435 | [1] |

| SMILES | CCN(CC)CC#N | [5][6] |

| InChI Key | LVPZSMIBSMMLPI-UHFFFAOYSA-N | [2][3][7][8] |

Synthesis of Diethylaminoacetonitrile: A Validated Protocol

The synthesis of Diethylaminoacetonitrile is efficiently achieved through a one-pot reaction that combines principles of the Mannich reaction and Strecker synthesis. The procedure detailed here is adapted from a robust and well-established method published in Organic Syntheses, which ensures high yield and purity.[9]

Mechanistic Rationale

The synthesis proceeds through a sequence of three key steps within a single reaction vessel:

-

Bisulfite Adduct Formation: Formaldehyde reacts with sodium bisulfite to form a stable, water-soluble adduct. This step serves to control the reactivity of the otherwise volatile and highly reactive formaldehyde.

-

Amination: Diethylamine, a secondary amine, is introduced. It displaces the bisulfite group to form an aminol intermediate, which then dehydrates to form the corresponding diethylaminomethyl cation or its equivalent. This electrophilic species is crucial for the subsequent step.

-

Cyanation: Sodium cyanide provides the nucleophilic cyanide ion (CN⁻), which attacks the electrophilic carbon of the intermediate, forming the stable C-C bond and yielding the final Diethylaminoacetonitrile product.

The entire process is a classic example of synthesizing α-aminonitriles, which are direct precursors to α-amino acids.

Experimental Workflow Diagram

Caption: One-pot synthesis workflow for Diethylaminoacetonitrile.

Step-by-Step Laboratory Protocol

Critical Safety Warning: This procedure involves sodium cyanide and may evolve highly toxic hydrogen cyanide gas. This entire preparation MUST be performed inside a certified, high-performance chemical fume hood.[9] Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.

Reagents:

-

Sodium bisulfite (NaHSO₃): 312 g (3.0 moles)

-

Deionized Water: 1150 mL (750 mL + 400 mL)

-

Formaldehyde solution (37-40% w/w): 225 mL

-

Diethylamine: 219 g (309 mL, 3.0 moles)

-

Sodium cyanide (NaCN): 147 g (3.0 moles)

-

Anhydrous Calcium Sulfate (Drierite®): 25 g

Procedure:

-

Preparation of the Bisulfite Solution: In a 3-liter beaker, dissolve 312 g of sodium bisulfite in 750 mL of water.

-

Adduct Formation: To the bisulfite solution, add 225 mL of 37-40% formaldehyde solution. Gently warm the mixture to 60°C with stirring. This facilitates the formation of the adduct.

-

Cooling and Amination: Cool the reaction mixture to 35°C. In a controlled manner, add 219 g of diethylamine with manual stirring. Allow the mixture to stand for 2 hours at ambient temperature.

-

Cyanation: Place the beaker inside a chemical fume hood. In a separate flask, prepare the cyanide solution by carefully dissolving 147 g of sodium cyanide in 400 mL of water. (CAUTION: HIGHLY TOXIC) .

-

Add the sodium cyanide solution to the main reaction mixture. Stir the resulting two-phase system vigorously for 1.5 hours to ensure thorough mixing and complete reaction.

-

Workup and Isolation: After stirring, transfer the mixture to a separatory funnel. The upper, less dense layer is the crude Diethylaminoacetonitrile product. Separate this organic layer.

-

Drying: Dry the crude product by adding 25 g of anhydrous calcium sulfate (Drierite®). Swirl occasionally for 15-20 minutes. The crude yield should be approximately 299–309 g (90–92%).[9]

-

Purification: Purify the crude nitrile by vacuum distillation. Collect the fraction boiling at 61–63°C under a pressure of 14 mmHg. The expected yield of pure product is 298–302 g (88–90%).[9]

Applications in Chemical Synthesis

Diethylaminoacetonitrile's utility stems from the reactivity of its two functional groups, which can be manipulated independently or in concert. It serves as a potent intermediate for synthesizing a wide array of valuable compounds.

-

Pharmaceuticals and Agrochemicals: As an α-aminonitrile, it is a direct precursor to N,N-diethylglycine and its derivatives, which are scaffolds found in various biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or reacted with organometallic reagents to form ketones. Its role as an intermediate for pesticidal active ingredients has been noted.[10]

-

Dyes and Textile Auxiliaries: The tertiary amine and the reactive nitrile group make it a suitable precursor for the synthesis of certain classes of dyes and additives used in the textile industry.[10]

-

Complex Organic Intermediates: It is a foundational reagent for creating more elaborate molecules. For instance, its analog, (Dimethylamino)acetonitrile, is used to synthesize α-dimethylamino-β-oxonitriles, which are versatile synthetic intermediates.

Role as a Synthetic Intermediate

Caption: Role of Diethylaminoacetonitrile as a central building block.

Safety and Handling

Professional diligence in handling Diethylaminoacetonitrile is mandatory due to its significant hazard profile.

Hazard Summary:

-

Flammability: Flammable liquid and vapor (GHS Category 3).[4][11] Keep away from heat, sparks, open flames, and hot surfaces.[11] Use explosion-proof equipment.

-

Toxicity: Classified as highly toxic. It is toxic if swallowed (Acute Toxicity, Oral, Category 3) and can be fatal in contact with skin (Acute Toxicity, Dermal, Category 2/3).[4][11] It is also toxic if inhaled.

-

Irritation: Causes serious eye irritation.[11]

Handling and Storage Recommendations:

-

Ventilation: Always handle this chemical within a certified chemical fume hood to avoid inhalation of vapors.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., butyl rubber), a flame-retardant lab coat, and chemical safety goggles or a face shield.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area designated for flammable liquids.[5][11] Keep away from strong oxidizing agents and strong bases.[11]

-

Spill Response: In case of a spill, evacuate the area. Use non-sparking tools and absorbent materials for cleanup. Prevent entry into waterways.

References

-

National Institute of Standards and Technology (NIST). (n.d.). 2-(Diethylamino)acetonitrile. NIST Chemistry WebBook. Retrieved from [Link][2][3][7][8][12]

-

National Center for Biotechnology Information (NCBI). (n.d.). 2-(Diethylamino)acetonitrile. PubChem. Retrieved from [Link][4]

-

Cheméo. (n.d.). Chemical Properties of 2-(Diethylamino)acetonitrile. Retrieved from [Link][6]

-

Allen, C. F. H., & VanAllan, J. A. (1948). DIETHYLAMINOACETONITRILE. Organic Syntheses, 28, 39. Retrieved from [Link][9]

-

Bayer AG. (1980). Process for the manufacture of n,n-dimethylaminoacetonitrile. Google Patents. Retrieved from [10]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-(Diethylamino)acetonitrile [webbook.nist.gov]

- 3. 2-(Diethylamino)acetonitrile [webbook.nist.gov]

- 4. 2-(Diethylamino)acetonitrile | C6H12N2 | CID 44983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. 2-(Diethylamino)acetonitrile (CAS 3010-02-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 2-(Diethylamino)acetonitrile [webbook.nist.gov]

- 8. 2-(Diethylamino)acetonitrile [webbook.nist.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. EP0009200B1 - Process for the manufacture of n,n-dimethylaminoacetonitrile - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-(Diethylamino)acetonitrile [webbook.nist.gov]

Synthesis of Diethylaminoacetonitrile: A Technical Guide for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of the synthesis of diethylaminoacetonitrile, a valuable intermediate in the development of various pharmaceutical and specialty chemical products.[1] Moving beyond a simple recitation of procedural steps, this document delves into the mechanistic underpinnings of the synthesis, offers field-proven insights into experimental best practices, and outlines robust analytical methods for product validation. The core of this guide is a detailed, self-validating protocol for the one-pot synthesis from diethylamine, formaldehyde, and a cyanide source, designed to ensure both high yield and purity. This document is intended for researchers, scientists, and drug development professionals seeking a thorough and practical understanding of this important synthetic transformation.

Introduction: The Significance of Diethylaminoacetonitrile

Diethylaminoacetonitrile, also known as N,N-Diethylglycinonitrile, is a versatile bifunctional molecule incorporating a nucleophilic tertiary amine and a nitrile group.[2] This unique structural combination makes it a valuable building block in organic synthesis. The nitrile moiety can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, while the diethylamino group can act as a base or a directing group. Consequently, diethylaminoacetonitrile serves as a key intermediate in the synthesis of a range of target molecules, including pharmaceuticals, dyes, and textile auxiliaries.[1]

Mechanistic Insights: The Strecker and Mannich Connection

The synthesis of diethylaminoacetonitrile from diethylamine, formaldehyde, and a cyanide source is a classic example of a one-pot, three-component reaction. This transformation is mechanistically related to both the Strecker amino acid synthesis and the Mannich reaction .[1][3]

The Strecker synthesis traditionally involves the reaction of an aldehyde with ammonia and cyanide to form an α-aminonitrile, which is a precursor to amino acids.[3][4] In the synthesis of diethylaminoacetonitrile, diethylamine, a secondary amine, is used in place of ammonia, leading to an N,N-disubstituted α-aminonitrile.[3]

The reaction can also be viewed through the lens of a Mannich-type reaction, where formaldehyde reacts with diethylamine to form the electrophilic N,N-diethyliminium ion. This intermediate is then attacked by the nucleophilic cyanide ion to yield the final product.

The overall reaction proceeds as follows:

(CH₃CH₂)₂NH + CH₂O + NaCN + NaHSO₃ + H₂O → (CH₃CH₂)₂NCH₂CN + NaOH + NaHSO₃

Understanding these mechanistic pathways is crucial for optimizing reaction conditions and troubleshooting potential issues. For instance, the formation of the iminium ion is a critical step, and its stability and reactivity can be influenced by the pH and temperature of the reaction medium.

Caption: Reaction mechanism for the synthesis of diethylaminoacetonitrile.

A Field-Validated Experimental Protocol

The following protocol is based on the well-established procedure published in Organic Syntheses, a testament to its reliability and reproducibility.[5] This procedure has been adapted with additional insights to ensure a self-validating system for researchers.

Reagent and Equipment Preparation

A thorough risk assessment should be conducted before commencing any experimental work, as this procedure involves hazardous materials.[5]

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| Sodium Bisulfite (NaHSO₃) | 104.06 | 312 g | 3.0 | Technical |

| Water | 18.02 | 750 mL | - | Deionized |

| Formaldehyde (37-40% aq. soln.) | 30.03 | 225 mL | ~3.0 | Reagent |

| Diethylamine | 73.14 | 219 g (309 mL) | 3.0 | >99% |

| Sodium Cyanide (NaCN) | 49.01 | 147 g | 3.0 | >97% |

| Water | 18.02 | 400 mL | - | Deionized |

| Drierite™ (anhydrous CaSO₄) | 136.14 | 25 g | - | Indicating |

Equipment:

-

3-liter beaker

-

Mechanical stirrer (optional, hand stirring is sufficient)

-

Fume hood

-

Separatory funnel

-

Drying tube or equivalent drying apparatus

-

Distillation apparatus (optional, for further purification)

Step-by-Step Synthesis Procedure

Caution: This preparation should be carried out in a well-ventilated fume hood as poisonous hydrogen cyanide may be evolved.[5]

-

Formation of the Bisulfite Adduct: In a 3-liter beaker, dissolve 312 g (3.0 moles) of sodium bisulfite in 750 mL of water. To this solution, add 225 mL of a 37-40% formaldehyde solution. Warm the mixture to 60°C. The formation of the formaldehyde bisulfite adduct is an exothermic reaction. This step is crucial as it "tames" the reactivity of formaldehyde, preventing self-polymerization and controlling the subsequent reaction with diethylamine.

-

Addition of Diethylamine: Cool the mixture to 35°C, and then add 219 g (309 mL, 3.0 moles) of diethylamine with manual stirring. Allow the mixture to stand for 2 hours. During this time, the diethylamine displaces the bisulfite to form the corresponding aminomethylsulfonate intermediate.

-

Introduction of the Cyanide Source: With the beaker still in the fume hood, add a solution of 147 g (3.0 moles) of sodium cyanide dissolved in 400 mL of water. Stir the mixture efficiently to ensure thorough mixing of the two layers that will form.

-

Reaction and Phase Separation: After approximately 1.5 hours of stirring, the reaction is typically complete. An upper layer of the crude diethylaminoacetonitrile will have separated.

-

Isolation and Drying: Carefully separate the upper nitrile layer using a separatory funnel. Dry the crude product over 25 g of anhydrous calcium sulfate (Drierite™). The expected yield of the crude product is between 299–309 g (90–92%).[5]

-

Purification (Optional): The crude product is often of sufficient purity for many applications. However, for applications requiring higher purity, the nitrile can be distilled under reduced pressure.

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Hazard Management

The synthesis of diethylaminoacetonitrile involves several hazardous chemicals, and strict adherence to safety protocols is paramount.

-

Hydrogen Cyanide: The reaction of sodium cyanide with the acidic sodium bisulfite can potentially evolve highly toxic hydrogen cyanide gas. This is the primary reason the entire procedure must be conducted in a well-ventilated fume hood.[5]

-

Sodium Cyanide: Highly toxic if swallowed, inhaled, or in contact with skin.[6] Avoid creating dust.

-

Diethylamine: A corrosive and flammable liquid.[7] It can cause severe skin burns and eye damage.

-

Formaldehyde: A known carcinogen and sensitizer. Handle with appropriate personal protective equipment.

-

Diethylaminoacetonitrile (Product): This compound is toxic if swallowed, in contact with skin, or if inhaled.[8] It is also a flammable liquid.[6]

Personal Protective Equipment (PPE):

-

Chemical safety goggles

-

Chemical-resistant gloves (e.g., nitrile)

-

Lab coat

-

Ensure eyewash stations and safety showers are readily accessible.[8]

Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Quench any residual cyanide in the aqueous layer with sodium hypochlorite (bleach) before disposal.

Analytical Characterization

Validation of the synthesis requires proper characterization of the final product.

| Analytical Technique | Purpose | Expected Results |

| Infrared (IR) Spectroscopy | Functional group identification | A sharp, characteristic nitrile (C≡N) stretch around 2200-2250 cm⁻¹. C-N stretching and C-H bending and stretching vibrations will also be present.[9] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and purity assessment | ¹H NMR: Characteristic signals for the ethyl groups (a quartet and a triplet) and a singlet for the methylene group adjacent to the nitrile. ¹³C NMR: Resonances for the nitrile carbon, the methylene carbon, and the two distinct carbons of the ethyl groups. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity determination and confirmation of molecular weight | A single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak (m/z = 112.17) and characteristic fragmentation patterns.[9] |

Troubleshooting and Process Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | - Incomplete reaction- Loss of product during workup- Side reactions (e.g., polymerization of formaldehyde) | - Ensure efficient stirring during the addition of sodium cyanide.- Extend the reaction time.- Carefully separate the layers to avoid loss.- Adhere to the recommended temperature control. |

| Product Contamination | - Incomplete drying- Presence of unreacted starting materials | - Use a sufficient amount of fresh drying agent.- Consider an aqueous wash of the organic layer before drying.- If high purity is required, perform a vacuum distillation. |

| Formation of a Solid Precipitate | - Polymerization of formaldehyde or cyanide | - Ensure proper formation of the bisulfite adduct before adding diethylamine.- Maintain the recommended reaction temperature. |

Conclusion

The synthesis of diethylaminoacetonitrile from diethylamine, formaldehyde, and sodium cyanide is a robust and high-yielding procedure. By understanding the underlying reaction mechanisms, adhering to strict safety protocols, and employing appropriate analytical techniques for characterization, researchers can confidently and reliably produce this versatile chemical intermediate. The insights and detailed protocol provided in this guide serve as a valuable resource for professionals in drug development and chemical synthesis, enabling them to leverage diethylaminoacetonitrile in their research and development endeavors.

References

-

Methyleneaminoacetonitrile. Organic Syntheses. Available from: [Link]

-

Acetonitrile, diethylamino-. Organic Syntheses. Available from: [Link]

- Process for the manufacture of n,n-dimethylaminoacetonitrile. Google Patents.

- Reaction products of formaldehyde and sodium cyanamide. Google Patents.

-

Strecker amino acid synthesis. Wikipedia. Available from: [Link]

-

The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available from: [Link]

-

Cyclohexyl(diethylamino)acetonitrile. Available from: [Link]

-

2-(Diethylamino)acetonitrile | C6H12N2. PubChem. Available from: [Link]

-

2-(Diethylamino)acetonitrile. NIST WebBook. Available from: [Link]

-

Products of the Reaction of Diethylmalonate with Formaldehyde and Methylamine. Available from: [Link]

-

Archean Geochemistry of Formaldehyde and Cyanide and the Oligomerization of Cyanohydrin. PubMed. Available from: [Link]

-

Diethylamine. Wikipedia. Available from: [Link]

-

Cyanhydrine formation from formaldehyde and glycolaldehyde. ResearchGate. Available from: [Link]

-

20% Diethylamine in Acetonitrile. emp BIOTECH. Available from: [Link]

-

High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction. NIH. Available from: [Link]

-

Benzeneethanamine, 3,4-dimethoxy-N,N-dimethyl-. Organic Syntheses. Available from: [Link]

-

ACETONITRILE 1606. CDC. Available from: [Link]

-

Strecker Amino Acid Synthesis. YouTube. Available from: [Link]

Sources

- 1. EP0009200B1 - Process for the manufacture of n,n-dimethylaminoacetonitrile - Google Patents [patents.google.com]

- 2. chemscene.com [chemscene.com]

- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 2-(Diethylamino)acetonitrile | C6H12N2 | CID 44983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. empbiotech.com [empbiotech.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-(Diethylamino)acetonitrile [webbook.nist.gov]

Physical properties of 2-(Diethylamino)acetonitrile

An In-depth Technical Guide to the Physical Properties of 2-(Diethylamino)acetonitrile

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the essential physical properties of 2-(Diethylamino)acetonitrile (CAS No: 3010-02-4), a significant intermediate in organic synthesis.[1] The following sections are designed for researchers, chemists, and drug development professionals, offering not only quantitative data but also the underlying principles and experimental methodologies for their validation.

Chemical Identity and Structure

2-(Diethylamino)acetonitrile is an aliphatic aminonitrile. Its structure consists of a diethylamino group attached to a methylene carbon, which in turn is bonded to a nitrile group. This unique combination of a tertiary amine and a nitrile functional group dictates its chemical reactivity and physical characteristics.

-

IUPAC Name: 2-(diethylamino)acetonitrile[2]

-

Common Synonyms: Diethylaminoacetonitrile, N,N-Diethylglycinonitrile[1][2][3][4]

Structural Identifiers:

Core Physical Properties: A Quantitative Summary

The physical state and properties of a compound are critical for its handling, storage, and application in synthetic chemistry. 2-(Diethylamino)acetonitrile is typically a clear, orange-brown liquid at standard temperature and pressure.[1] A summary of its key physical constants is presented below.

| Property | Value | Source |

| Boiling Point | 170 °C (at 760 mmHg) | [1] |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Refractive Index (n20/D) | 1.435 | [1] |

| Flash Point | 129 °F (53.9 °C) | [1] |

| Vapor Pressure | 760 mmHg at 170 °C | [1] |

| XLogP3 | 0.8 | [1] |

| Topological Polar Surface Area | 27.03 Ų | [1] |

Experimental Determination of Key Physical Properties

The validation of physical constants is a cornerstone of chemical characterization. The following sections detail the standardized protocols for determining the most critical physical properties of liquid-phase compounds like 2-(Diethylamino)acetonitrile.

Boiling Point Determination

The boiling point is a fundamental property that informs purification strategies (distillation) and indicates purity. The capillary method is a common and reliable technique for determining the boiling point of small quantities of a liquid.

Causality of the Method: A liquid boils when its vapor pressure equals the surrounding atmospheric pressure. This protocol is designed to precisely identify the temperature at which this equilibrium occurs. The inverted capillary traps the compound's vapor. As the sample is heated, the trapped vapor's pressure increases, expelling air and then its own vapor, creating a stream of bubbles. Upon cooling, the liquid re-enters the capillary at the exact moment the internal vapor pressure equals the external atmospheric pressure, providing an accurate boiling point reading.[5]

Step-by-Step Protocol:

-

Preparation: A small amount (approx. 1 mL) of 2-(Diethylamino)acetonitrile is placed into a small test tube.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb.

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The entire assembly is submerged in a heating bath (e.g., silicone oil) and heated gently.

-

Observation: As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary.

-

Cooling & Measurement: The heat source is removed, and the liquid is allowed to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

Caption: Workflow for Boiling Point Determination by Capillary Method.

Density Measurement

Density is an intrinsic property useful for identification and for converting between mass and volume. It is determined by measuring the mass of a known volume of the substance.

Causality of the Method: Density is defined as mass per unit volume. The use of a pycnometer, a flask with a precisely known volume, provides the most accurate means of measuring the volume of the liquid. By weighing the pycnometer empty, then filled with the sample, the exact mass of the liquid can be determined.

Step-by-Step Protocol:

-

Weigh Empty Pycnometer: A clean, dry pycnometer of a known volume (e.g., 10 mL) is accurately weighed (m₁).

-

Fill with Sample: The pycnometer is carefully filled with 2-(Diethylamino)acetonitrile, ensuring no air bubbles are present. The temperature of the sample should be recorded, typically 20°C or 25°C.

-

Weigh Filled Pycnometer: The filled pycnometer is weighed again (m₂).

-

Calculation: The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V where V is the volume of the pycnometer.

Solubility Characterization

Solubility provides insights into the polarity of a molecule and is critical for selecting appropriate solvents for reactions, extractions, and purification (e.g., chromatography).

Causality of the Method: The principle "like dissolves like" governs solubility. This protocol systematically tests the compound's solubility in a range of solvents with varying polarities and pH levels.[6] This allows for the classification of the compound based on its functional groups. The presence of the polar nitrile group and the basic tertiary amine in 2-(Diethylamino)acetonitrile suggests miscibility with polar organic solvents and potential solubility in aqueous acid due to salt formation.

Step-by-Step Protocol:

-

Sample Preparation: A small, measured amount of the compound (e.g., 20 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of solvent (e.g., 1 mL) is added to each test tube. The common sequence of solvents includes:

-

Water (H₂O)

-

5% aq. NaOH

-

5% aq. HCl

-

Concentrated H₂SO₄

-

Organic solvents like Acetonitrile, Ethanol, and Diethyl Ether.

-

-

Observation: The mixture is agitated, and the solubility is observed. The compound is classified as "soluble" if it dissolves completely.

-

Interpretation:

-

Solubility in water suggests high polarity.

-

Solubility in 5% HCl indicates a basic functional group (the diethylamino group).

-

Solubility in organic solvents like acetonitrile points to its utility in organic reactions.[7]

-

Caption: Decision workflow for characterizing compound solubility.

Spectroscopic Data Profile

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. For 2-(Diethylamino)acetonitrile, several types of spectral data are available in public databases.[3]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key expected peaks for this molecule would include C-H stretching from the ethyl groups, and a sharp, characteristic peak for the nitrile (C≡N) group around 2240-2260 cm⁻¹.[3][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information on the number and types of hydrogen atoms. The spectrum would show characteristic signals for the ethyl group protons (a quartet and a triplet) and a singlet for the methylene protons adjacent to the nitrile group.

-

¹³C NMR: Shows the different types of carbon atoms in the molecule, including distinct signals for the nitrile carbon, the methylene carbons, and the methyl carbons.

-

-

Mass Spectrometry (MS): This technique determines the molecular weight and can reveal fragmentation patterns that help confirm the structure. The exact mass of 2-(Diethylamino)acetonitrile is 112.100048391 Da.[1][2]

Safety, Handling, and Storage

Scientific integrity demands a thorough understanding of a compound's hazards. 2-(Diethylamino)acetonitrile is classified as a flammable liquid and is toxic if swallowed, in contact with skin, or if inhaled.[2][9]

GHS Hazard Statements: [2]

-

H226: Flammable liquid and vapor.

-

H301: Toxic if swallowed.

-

H310/H311: Fatal/toxic in contact with skin.

-

H330/H331: Fatal/toxic if inhaled.

Handling and Storage Recommendations:

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids, away from ignition sources.[9][10]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use CO₂, dry chemical, or foam extinguishers in case of fire.[9]

References

-

Acetonitrile - Sciencemadness Wiki. Sciencemadness.[Link]

-

Acetonitrile Solvent Properties. Burdick & Jackson.[Link]

-

2-(Diethylamino)acetonitrile | C6H12N2 | CID 44983 - PubChem. National Institutes of Health.[Link]

-

Acetonitrile - Wikipedia. Wikipedia.[Link]

-

2-(Diethylamino)acetonitrile - NIST WebBook. National Institute of Standards and Technology.[Link]

-

Nitrile compound | Chemical Product Catalog - Chemsrc. Chemsrc.[Link]

-

Chemical Properties of 2-(Diethylamino)acetonitrile (CAS 3010-02-4) - Cheméo. Cheméo.[Link]

-

2-(Diethylamino)acetonitrile - NIST WebBook (IR Spectrum). National Institute of Standards and Technology.[Link]

-

Identification of Organic Compound by Organic Qualitative Analysis - Institute of Science, Nagpur. Institute of Science, Nagpur.[Link]

-

Video: Boiling Points - Procedure - JoVE. Journal of Visualized Experiments.[Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. Scribd.[Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-(Diethylamino)acetonitrile | C6H12N2 | CID 44983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Diethylamino)acetonitrile [webbook.nist.gov]

- 4. 2-(Diethylamino)acetonitrile (CAS 3010-02-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Video: Boiling Points - Procedure [jove.com]

- 6. scribd.com [scribd.com]

- 7. Acetonitrile - Wikipedia [en.wikipedia.org]

- 8. 2-(Diethylamino)acetonitrile [webbook.nist.gov]

- 9. fishersci.com [fishersci.com]

- 10. chemscene.com [chemscene.com]

Spectroscopic Unveiling of Diethylaminoacetonitrile: An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of Diethylaminoacetonitrile (DEAN), a key intermediate in the synthesis of various pharmaceutical and agricultural compounds. Aimed at researchers, scientists, and professionals in drug development, this document delves into the infrared (IR) and nuclear magnetic resonance (NMR) spectroscopic data of DEAN. By integrating experimental data with established spectroscopic principles, this guide offers a robust framework for the identification, characterization, and quality control of this important chemical entity. We will explore the causal relationships behind spectral features, present detailed experimental protocols for data acquisition, and provide a thorough interpretation of the spectral data, underpinned by authoritative references.

Introduction: The Chemical Significance of Diethylaminoacetonitrile

Diethylaminoacetonitrile, with the chemical formula C₆H₁₂N₂, is a versatile building block in organic synthesis.[1] Its structure, featuring a tertiary amine and a nitrile group, allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with potential biological activity. A thorough understanding of its spectroscopic signature is paramount for ensuring reaction monitoring, purity assessment, and structural confirmation in synthetic workflows. This guide will serve as a detailed reference for the spectroscopic characterization of DEAN.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of Diethylaminoacetonitrile is characterized by the vibrational frequencies of its constituent bonds, most notably the nitrile (C≡N) and the various C-H and C-N bonds.

Experimental Protocol: Acquiring the IR Spectrum

The infrared spectrum of liquid Diethylaminoacetonitrile can be efficiently obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A common and effective method for liquid samples is the use of salt plates.

Methodology:

-

Sample Preparation: Place a single drop of neat Diethylaminoacetonitrile onto a clean, dry potassium bromide (KBr) or sodium chloride (NaCl) salt plate.

-

Film Formation: Gently place a second salt plate on top of the first, allowing the liquid to spread and form a thin, uniform film between the plates.

-

Data Acquisition: Mount the salt plate assembly in the sample holder of the FT-IR spectrometer.

-

Background Collection: Record a background spectrum of the empty salt plates to subtract any atmospheric or instrumental interferences.

-

Sample Spectrum: Acquire the infrared spectrum of the Diethylaminoacetonitrile sample.

-

Data Processing: The acquired spectrum should be baseline corrected and displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Diagrammatic Representation of the Experimental Workflow for FT-IR Analysis:

Caption: Workflow for obtaining the FT-IR spectrum of Diethylaminoacetonitrile.

Interpretation of the Diethylaminoacetonitrile IR Spectrum

The key absorption bands in the IR spectrum of Diethylaminoacetonitrile are assigned as follows:

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~2245 | Medium-Strong | Nitrile (C≡N) | Stretching |

| 2970-2850 | Strong | Alkyl C-H | Stretching |

| 1470-1440 | Medium | Methylene (-CH₂-) | Bending (Scissoring) |

| 1380-1370 | Medium | Methyl (-CH₃) | Bending (Symmetrical) |

| 1200-1000 | Medium | C-N | Stretching |

Causality Behind the Spectral Features:

-

Nitrile Stretch (C≡N): The absorption around 2245 cm⁻¹ is highly characteristic of the nitrile functional group.[2] The triple bond nature of the C≡N bond results in a high force constant, leading to a stretching vibration in a relatively uncongested region of the infrared spectrum. Its intensity is typically moderate to strong.

-

Alkyl C-H Stretches: The strong absorptions in the 2970-2850 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and methylene groups.

-

Methylene and Methyl Bending: The bands in the 1470-1440 cm⁻¹ and 1380-1370 cm⁻¹ regions correspond to the bending vibrations of the methylene and methyl groups, respectively. These are characteristic features of alkyl chains.

-

C-N Stretch: The absorption in the 1200-1000 cm⁻¹ region is attributed to the stretching vibration of the C-N single bond of the tertiary amine. This peak can sometimes be broad and of medium intensity.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For Diethylaminoacetonitrile, both ¹H and ¹³C NMR are invaluable for structural elucidation.

Experimental Protocol: Acquiring NMR Spectra

High-resolution NMR spectra of Diethylaminoacetonitrile can be obtained using a standard NMR spectrometer.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of Diethylaminoacetonitrile in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

-

Spectrometer Setup: Place the NMR tube in the spectrometer's probe. The instrument should be properly tuned and shimmed to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.

Diagrammatic Representation of the NMR Experimental Workflow:

Caption: Workflow for obtaining the NMR spectra of Diethylaminoacetonitrile.

Predicted ¹H NMR Spectrum of Diethylaminoacetonitrile

Based on the structure of Diethylaminoacetonitrile and data from analogous compounds, the predicted ¹H NMR spectrum in CDCl₃ would exhibit the following signals:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 | Singlet | 2H | -CH₂-CN |

| ~2.6 | Quartet | 4H | -N-(CH₂-CH₃)₂ |

| ~1.1 | Triplet | 6H | -N-(CH₂-CH₃)₂ |

Interpretation and Causality:

-

Methylene Protons adjacent to Nitrile (-CH₂-CN): These protons are expected to appear as a singlet around 3.5 ppm. The electron-withdrawing nature of the nitrile group deshields these protons, shifting them downfield. The absence of adjacent protons results in a singlet.

-

Methylene Protons of the Ethyl Groups (-N-(CH₂-CH₃)₂): These protons are adjacent to both the nitrogen atom and the methyl group. The electronegative nitrogen deshields them, placing their signal around 2.6 ppm. The coupling with the three protons of the adjacent methyl group splits this signal into a quartet (n+1 rule, where n=3).

-

Methyl Protons of the Ethyl Groups (-N-(CH₂-CH₃)₂): These protons are further from the electronegative nitrogen and are therefore more shielded, appearing upfield at around 1.1 ppm. They are coupled to the two protons of the adjacent methylene group, resulting in a triplet (n+1 rule, where n=2).

Predicted ¹³C NMR Spectrum of Diethylaminoacetonitrile

The predicted proton-decoupled ¹³C NMR spectrum of Diethylaminoacetonitrile in CDCl₃ would show four distinct signals:

| Chemical Shift (δ, ppm) | Assignment |

| ~118 | -C≡N |

| ~48 | -N-(CH₂-CH₃)₂ |

| ~38 | -CH₂-CN |